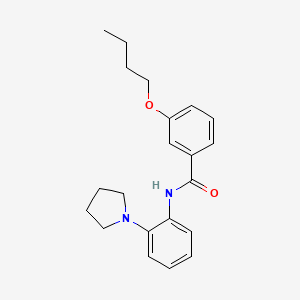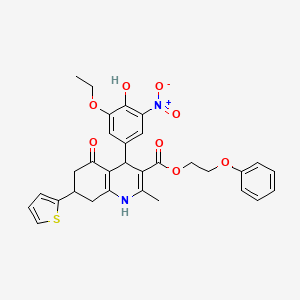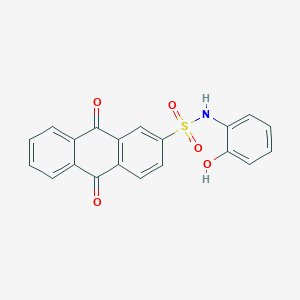![molecular formula C19H16ClN3O4 B11599330 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599330.png)
2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Hydroxyphenyl Group: The next step involves the introduction of the 3-chloro-4-hydroxyphenyl group through a condensation reaction. This step requires precise control of temperature and pH to ensure the correct positioning of the substituents.
Final Coupling Reaction: The final step is the coupling of the imidazolidinone derivative with N-(3-methylphenyl)acetamide. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The imidazolidinone ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding Studies: Used to study protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Research: Investigated for its anti-inflammatory and anticancer properties.
Industry
Chemical Manufacturing: Used in the synthesis of other complex molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide
Uniqueness
- Functional Group Positioning : The specific positioning of the chloro and hydroxy groups on the phenyl ring imparts unique chemical reactivity.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for targeted research.
Propiedades
Fórmula molecular |
C19H16ClN3O4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-3-2-4-13(7-11)21-17(25)10-23-18(26)15(22-19(23)27)9-12-5-6-16(24)14(20)8-12/h2-9,24H,10H2,1H3,(H,21,25)(H,22,27)/b15-9+ |
Clave InChI |
PURWNPHDIVHOTE-OQLLNIDSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B11599254.png)

![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599271.png)
![2-[(2-furylmethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11599277.png)

![(5Z)-2-(4-butoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599289.png)
![ethyl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599292.png)
![(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11599303.png)

methyl}-2-methyl-1H-indole](/img/structure/B11599318.png)
![7-(4-methoxyphenyl)-3-(3-methylbutylsulfanyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11599323.png)
![propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11599326.png)
![1-[5-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11599333.png)

